molecular formula C14H12Cl2N4O3 B11104793 N'-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide

N'-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide

Cat. No.: B11104793
M. Wt: 355.2 g/mol
InChI Key: QFGVYPROYFCQJG-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C16H14Cl2N2O3. It is known for its unique structure, which includes a pyrazine ring and a dichlorophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with pyrazine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide
  • N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-(2-phenoxyethoxy)benzohydrazide

Uniqueness

N’-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide stands out due to its unique combination of a pyrazine ring and a dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

Molecular Formula

C14H12Cl2N4O3

Molecular Weight

355.2 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)propanoyl]pyrazine-2-carbohydrazide

InChI

InChI=1S/C14H12Cl2N4O3/c1-8(23-12-3-2-9(15)6-10(12)16)13(21)19-20-14(22)11-7-17-4-5-18-11/h2-8H,1H3,(H,19,21)(H,20,22)

InChI Key

QFGVYPROYFCQJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=O)C1=NC=CN=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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